![molecular formula C16H20N6S B249577 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine](/img/structure/B249577.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTP-TAS or MPTP-TAZ and has been synthesized using various methods.
Wirkmechanismus
MPTP-TAS acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, MPTP-TAS increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP-TAS have been extensively studied. It has been found to exhibit neuroprotective effects by preventing the degeneration of dopaminergic neurons in the brain. Additionally, it has been shown to improve cognitive function, reduce anxiety, and enhance memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP-TAS has several advantages for use in lab experiments. It has high potency and selectivity, making it an ideal tool for studying the effects of MAO inhibition. However, its high lipophilicity and low water solubility can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MPTP-TAS. One potential area of focus is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to optimize the synthesis of MPTP-TAS and improve its solubility and stability for use in lab experiments.
Synthesemethoden
The synthesis of MPTP-TAS involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of sodium hydride. The resulting product is then treated with 3-chloropropan-1-amine to obtain MPTP-TAS. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
MPTP-TAS has been extensively studied for its potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit significant biological activities, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine |
---|---|
Molekularformel |
C16H20N6S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H20N6S/c1-21-11-5-9-15(21)13-17-10-6-12-23-16-18-19-20-22(16)14-7-3-2-4-8-14/h2-5,7-9,11,17H,6,10,12-13H2,1H3 |
InChI-Schlüssel |
ZLRPINDCZZFQOI-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CN1C=CC=C1CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.